4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide
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Description
Scientific Research Applications
Photodynamic Therapy Application
- A study highlighted the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. The research demonstrated its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy, owing to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Supramolecular Architecture
- A study on crystal structures of benzenesulfonamide derivatives revealed the impact of molecular interactions in forming different architectural structures. This insight can be crucial for designing materials with specific properties (Rodrigues et al., 2015).
Carbonic Anhydrase Inhibitory Effects
- Research into 4-(2-substituted hydrazinyl)benzenesulfonamides showed significant inhibitory effects against human carbonic anhydrase isoenzymes. These findings have implications in medicinal chemistry, particularly in developing inhibitors for therapeutic purposes (Gul et al., 2016).
Cyclooxygenase-2 Inhibition
- A study synthesized 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives and evaluated them for inhibiting cyclooxygenase-2, showing potential for therapeutic applications in conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Photostability and Photochemical Properties
- Investigation into the photochemical decomposition of sulfamethoxazole, a compound structurally related to benzenesulfonamides, provided insights into the photostability and photochemical properties of these compounds, which is significant for understanding their behavior under light exposure (Zhou & Moore, 1994).
Enantioselective Fluorination
- The development of a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, and its application in improving the enantioselectivity of products in chemical reactions is another fascinating area of research (Yasui et al., 2011).
Biochemical Studies
- Several benzenesulfonamides were synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. This research could lead to the development of new therapeutic agents (Gul et al., 2016).
Ligand Binding Studies
- The study of para-substituted benzenesulfonamides as inhibitors for carbonic anhydrase II provided valuable insights into ligand binding and may inform the design of more effective inhibitors (Gao, Qiao, & Whitesides, 1995).
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4S/c1-2-20-13-6-5-11(9-12(13)15)21(18,19)16-10-14(17)7-3-4-8-14/h5-6,9,16-17H,2-4,7-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTGUEIDPYMTDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.